4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide
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Overview
Description
4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide typically involves multiple steps, including the introduction of the fluoro group, the isopropylphenyl group, and the phenethylsulfamoyl group onto the benzamide core. Common synthetic routes may include:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Halogenation: Introduction of the fluoro group using reagents like N-fluorobenzenesulfonimide (NFSI).
Amidation: Formation of the benzamide core through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and automated synthesis may be employed to optimize production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the fluoro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: N-fluorobenzenesulfonimide (NFSI), halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The specific pathways and targets depend on its structure and functional groups, which determine its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-isopropylphenyl)benzamide: Lacks the phenethylsulfamoyl group.
N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide: Lacks the fluoro group.
4-fluoro-N-phenyl-3-(N-phenethylsulfamoyl)benzamide: Lacks the isopropyl group.
Uniqueness
4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide is unique due to the presence of all three functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-fluoro-3-(2-phenylethylsulfamoyl)-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c1-17(2)19-8-11-21(12-9-19)27-24(28)20-10-13-22(25)23(16-20)31(29,30)26-15-14-18-6-4-3-5-7-18/h3-13,16-17,26H,14-15H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPBFUZGFOSCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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